molecular formula C8H12N2 B3052507 n-Pentylmalononitrile CAS No. 42046-61-7

n-Pentylmalononitrile

Cat. No.: B3052507
CAS No.: 42046-61-7
M. Wt: 136.19 g/mol
InChI Key: HMPREYSQSBAVPJ-UHFFFAOYSA-N
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Description

n-Pentylmalononitrile: is an organic compound with the molecular formula C₈H₁₂N₂. It is a derivative of malononitrile, where one of the hydrogen atoms is replaced by a pentyl group. This compound is known for its applications in organic synthesis and as a building block for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Pentylmalononitrile can be synthesized through several methods. One common method involves the alkylation of malononitrile with a pentyl halide in the presence of a base. The reaction typically proceeds as follows:

CH2(CN)2+C5H11BrC5H11CH(CN)2+HBr\text{CH}_2(\text{CN})_2 + \text{C}_5\text{H}_{11}\text{Br} \rightarrow \text{C}_5\text{H}_{11}\text{CH}(\text{CN})_2 + \text{HBr} CH2​(CN)2​+C5​H11​Br→C5​H11​CH(CN)2​+HBr

In this reaction, malononitrile reacts with pentyl bromide in the presence of a base such as sodium ethoxide to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: n-Pentylmalononitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

n-Pentylmalononitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research on this compound includes its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-Pentylmalononitrile involves its interaction with various molecular targets. The cyano groups in the compound are highly reactive and can participate in nucleophilic addition and substitution reactions. These reactions can lead to the formation of various intermediates and products, which can exert biological and chemical effects.

Comparison with Similar Compounds

    Malononitrile: The parent compound with two cyano groups.

    Ethylmalononitrile: A derivative with an ethyl group instead of a pentyl group.

    Butylmalononitrile: A derivative with a butyl group.

Uniqueness: n-Pentylmalononitrile is unique due to its longer alkyl chain, which can influence its reactivity and solubility. The presence of the pentyl group can also affect the compound’s interactions with other molecules, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

2-pentylpropanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-3-4-5-8(6-9)7-10/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPREYSQSBAVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194863
Record name n-Pentylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42046-61-7
Record name n-Pentylmalononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042046617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-Pentylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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